N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline backbone, which is often associated with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-(methylsulfanyl)benzaldehyde with 2-phenylquinoline-4-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The quinoline backbone is known to interact with DNA and enzymes, potentially leading to the inhibition of key biological processes. The methylsulfanyl group may also contribute to the compound’s activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide can be compared to other similar compounds, such as:
N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide: Similar structure but with a pyrazole ring instead of a quinoline ring.
N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: Contains a cyclopenta[c]pyrazole ring, offering different chemical properties.
N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide: Features a benzo[g]indazole ring, which may affect its biological activity.
These compounds share structural similarities but differ in their specific ring systems, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H19N3OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3OS/c1-29-19-13-11-17(12-14-19)16-25-27-24(28)21-15-23(18-7-3-2-4-8-18)26-22-10-6-5-9-20(21)22/h2-16H,1H3,(H,27,28)/b25-16+ |
InChI Key |
MDSLGDALKCZLRV-PCLIKHOPSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.